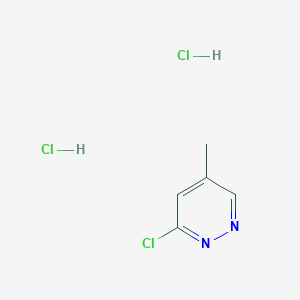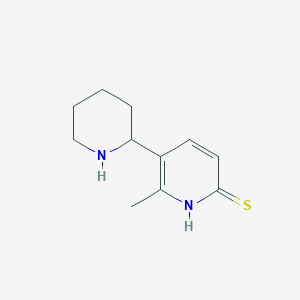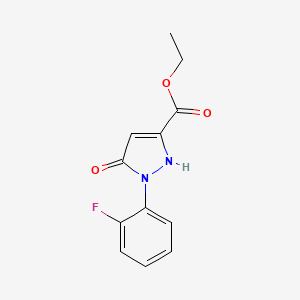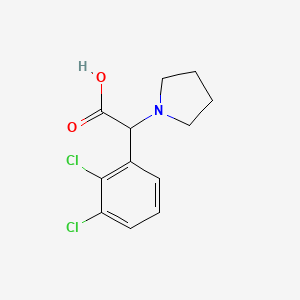
5-(2-Chloro-5-nitrophenyl)-3-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-5-nitrophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-methyl-1,2,4-oxadiazole typically involves the reaction of 2-chloro-5-nitrobenzohydrazide with acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring. The reaction conditions include:
Temperature: Reflux (approximately 140°C)
Solvent: Acetic anhydride
Catalyst: None required
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chloro-5-nitrophenyl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or methanol, mild heating.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.
Major Products
Substitution: 5-(2-Amino-5-nitrophenyl)-3-methyl-1,2,4-oxadiazole
Reduction: 5-(2-Chloro-5-aminophenyl)-3-methyl-1,2,4-oxadiazole
Oxidation: 5-(2-Chloro-5-nitrophenyl)-3-carboxy-1,2,4-oxadiazole
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-3-methyl-1,2,4-oxadiazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in antimicrobial studies, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Chloro-5-nitrophenyl)-1,2,4-triazole
- 5-(2-Chloro-5-nitrophenyl)-1,3,4-oxadiazole
- 5-(2-Chloro-5-nitrophenyl)-1,2,4-thiadiazole
Uniqueness
5-(2-Chloro-5-nitrophenyl)-3-methyl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts stability and versatility in chemical reactions
Propiedades
Fórmula molecular |
C9H6ClN3O3 |
|---|---|
Peso molecular |
239.61 g/mol |
Nombre IUPAC |
5-(2-chloro-5-nitrophenyl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6ClN3O3/c1-5-11-9(16-12-5)7-4-6(13(14)15)2-3-8(7)10/h2-4H,1H3 |
Clave InChI |
ABDPXZJSUVFDDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=N1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11813924.png)





![Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride](/img/structure/B11813944.png)

